

# N6-Threonylcarbamoyladenine in mitochondrial tRNA

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An In-depth Technical Guide on **N6-Threonylcarbamoyladenine** (t6A) in Mitochondrial tRNA

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N6-threonylcarbamoyladenine** (t6A) is a universally conserved, essential post-transcriptional modification found at position 37 of transfer RNAs (tRNAs) that decode ANN codons. Within human mitochondria, this modification is critical for maintaining the efficiency and fidelity of translating the 13 essential protein components of the oxidative phosphorylation system. Deficiencies in mitochondrial t6A modification have been directly implicated in severe human pathologies, including mitochondrial encephalomyopathies. This technical guide provides a comprehensive overview of the biosynthesis of t6A in mitochondrial tRNA (mt-tRNA), its multifaceted roles in mitochondrial gene expression, and its association with disease. We present detailed experimental protocols for the study of t6A, quantitative data from key studies, and visual diagrams of the core pathways and workflows to serve as a resource for researchers and professionals in drug development.

## Introduction to Mitochondrial t6A Modification

Mitochondria possess their own dedicated translational machinery to synthesize 13 core subunits of the electron transport chain, which are encoded by the mitochondrial genome (mtDNA). The proper functioning of this machinery relies heavily on post-transcriptional

modifications of mitochondrial tRNAs (mt-tRNAs).[1] Among the more than 150 known RNA modifications, **N6-threonylcarbamoyladenosine** (t6A) is a complex modification found at position A37, adjacent to the anticodon, in tRNAs that recognize codons beginning with adenosine (ANN codons).[2][3][4]

The t6A modification plays a crucial role in ensuring translational accuracy and fidelity.[3][5] It stabilizes the codon-anticodon interaction, particularly the weak A:U base pairing at the first position of the codon, and prevents frameshifting during translation.[2][6] In human mitochondria, five mt-tRNAs are modified with t6A: mt-tRNA<sup>Thr</sup>, mt-tRNA<sup>Lys</sup>, mt-tRNA<sup>Ser</sup>(AGY), mt-tRNA<sup>Asn</sup>, and mt-tRNA<sup>Ala</sup>. [3][7][8] The absence or reduction of t6A on these tRNAs leads to impaired mitochondrial protein synthesis, respiratory chain defects, and is associated with severe mitochondrial diseases.[1][6][7]

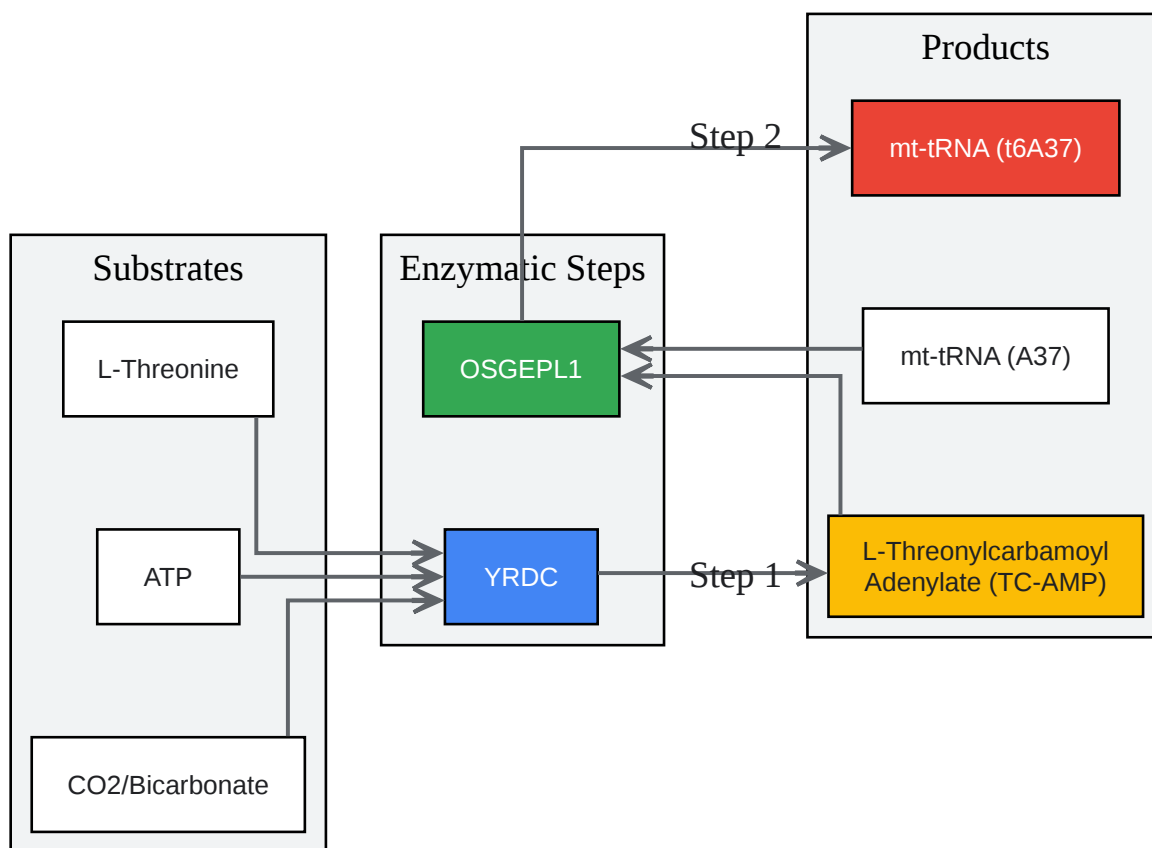
## The Biosynthesis of t6A in Mitochondria

The synthesis of t6A in human mitochondria is a two-step enzymatic process that requires the coordinated action of two key proteins, YRDC and OSGEPL1, and utilizes L-threonine, ATP, and CO<sub>2</sub>/bicarbonate as substrates.[1][7]

- **Synthesis of the Intermediate:** The enzyme YRDC (YrdC/Sua5 in yeast) catalyzes the formation of an L-threonylcarbamoyl adenylate (TC-AMP) intermediate from L-threonine, bicarbonate (CO<sub>2</sub>), and ATP.[3][6][7]
- **Transfer to tRNA:** The enzyme OSGEPL1 (Qri7 in yeast), a member of the TsaD/Kae1/Qri7 family, then transfers the L-threonylcarbamoyl moiety from TC-AMP onto the N6 position of adenosine at position 37 of the target mt-tRNA.[3][6][7]

This pathway is distinct from the cytoplasmic t6A synthesis pathway, which involves the multi-protein KEOPS complex.[7] OSGEPL1 is exclusively involved in mitochondrial t6A formation.[7]

## Signaling Pathway Diagram



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Caption: Mitochondrial t6A biosynthesis pathway.

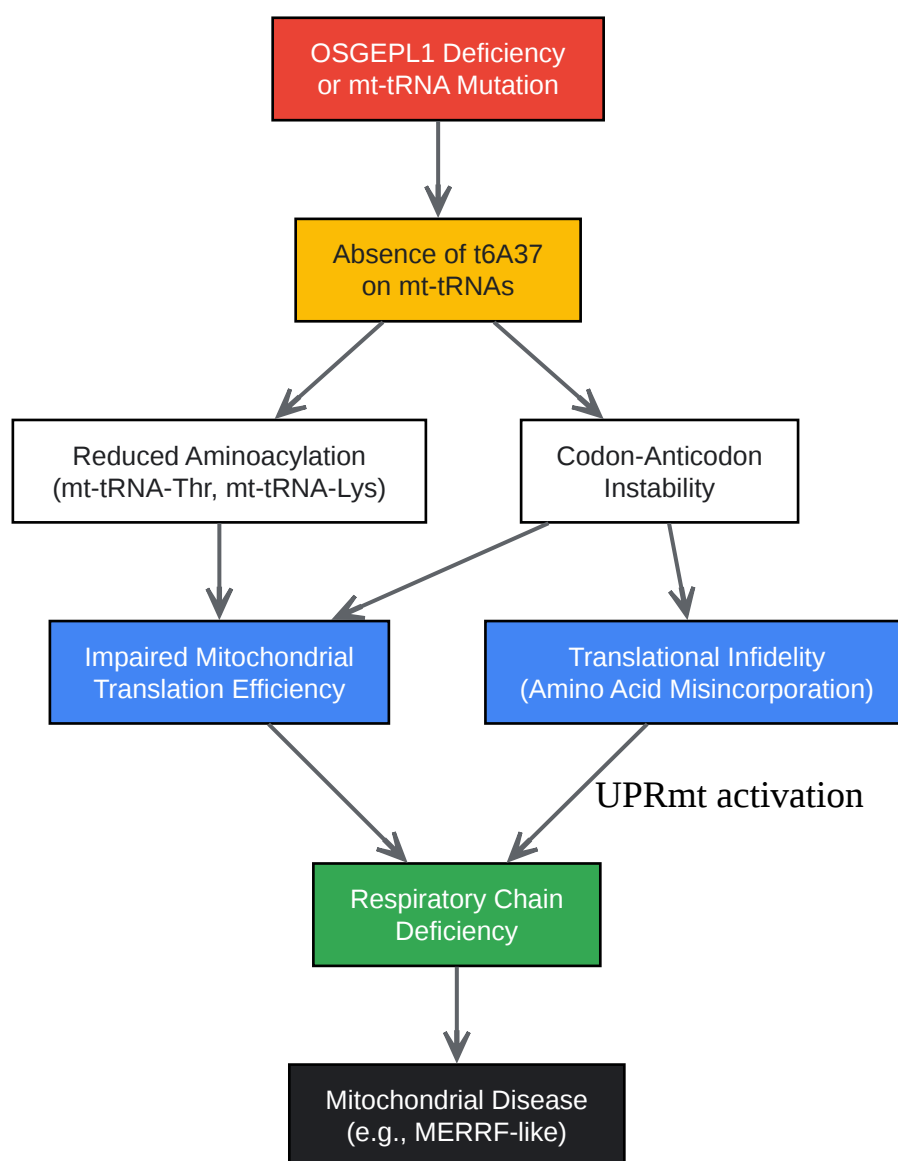
## Functional Roles of t6A in Mitochondrial Translation

The t6A modification at position 37 of mt-tRNAs is a cornerstone of mitochondrial translational fidelity and efficiency. Its absence has pleiotropic effects on mitochondrial gene expression.

- **Codon-Anticodon Stability:** t6A enhances base stacking and stabilizes the anticodon loop structure, which is crucial for accurate pairing between the tRNA anticodon and the mRNA codon.[2][6] This is particularly important for decoding ANN codons, which rely on a weak A-U interaction at the first codon position.[2]
- **Prevention of Frameshifting:** By ensuring proper codon recognition and translocation, t6A maintains the correct reading frame during protein synthesis.[2][6]

- **Aminoacylation Efficiency:** The lack of t6A selectively impairs the charging (aminoacylation) of certain mt-tRNAs. Studies in OSGEPL1 knockout cells have shown a significant reduction in the aminoacylation levels of mt-tRNA<sup>Thr</sup> and mt-tRNA<sup>Lys</sup>.<sup>[6][9]</sup>
- **Translational Fidelity:** The absence of t6A can lead to translational infidelity through the misreading of near-cognate codons by unmodified tRNAs, resulting in amino acid misincorporation.<sup>[6][10]</sup> This contributes to the production of misfolded proteins and can trigger the mitochondrial unfolded protein response (UPR<sup>mt</sup>).<sup>[2][6]</sup>

## Logical Relationship Diagram



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Caption: Consequences of mitochondrial t6A deficiency.

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on mitochondrial t6A modification.

Table 1: Kinetic Parameters for t6A Synthesis

| Enzyme System | Substrate       | Km Value | Reference |
|---------------|-----------------|----------|-----------|
| YRDC/OSGEPL1  | CO2/Bicarbonate | 31 mM    | [7]       |

This high Km value suggests that the intracellular concentration of CO2/bicarbonate can be a rate-limiting factor for t6A synthesis in mitochondria.[7]

Table 2: Impact of OSGEPL1 Knockout on mt-tRNA Aminoacylation

| mt-tRNA Species                 | Aminoacylation Level (WT) | Aminoacylation Level (OSGEPL1-KO) | Fold Change  | Reference |
|---------------------------------|---------------------------|-----------------------------------|--------------|-----------|
| mt-tRNA <sup>Lys</sup>          | 98.4%                     | 83.9% - 89.9%                     | ~0.85 - 0.91 | [7]       |
| mt-tRNA <sup>Thr</sup>          | Not explicitly quantified | Substantially reduced             | N/A          | [6]       |
| mt-tRNA <sup>Val</sup> (no t6A) | No significant alteration | No significant alteration         | ~1.0         | [7]       |

Data derived from acidic northern blot analysis in HEK293T cells.[6][7]

Table 3: Other Associated tRNA Modification Changes in OSGEPL1-KO Cells

| mt-tRNA Species | Modification | Position | Change in OSGEPL1-KO | Reference |
|-----------------|--------------|----------|----------------------|-----------|
| mt-tRNAThr      | m1A          | 9        | Stimulated           | [6][9]    |
| mt-tRNAThr      | m2G          | 10       | Stimulated           | [6][9]    |
| mt-tRNALys      | m1A          | 9        | Stimulated           | [6][9]    |
| mt-tRNALys      | m2G          | 10       | Stimulated           | [6][9]    |

| mt-tRNAThr | m3C | 32 | Hypomodification [[7] |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study mitochondrial t6A.

### Isolation of Mitochondrial tRNA

A reliable protocol is essential to obtain high-purity mitochondrial RNA, free from cytosolic contamination and degradation.

Protocol: Improved Mammalian Mitochondrial RNA Isolation[11]

- **Mitochondria Isolation:** Isolate mitochondria from cultured cells or tissues using differential centrifugation. A standard protocol involves initial homogenization in an isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), followed by a low-speed spin to pellet nuclei and cell debris, and a high-speed spin to pellet mitochondria.
- **RNase Inactivation & Lysis:** Resuspend the purified mitochondrial pellet (e.g., 200 µg of mitochondrial protein) in a lysis buffer containing a strong denaturant (1% SDS, 10 mM EDTA, 10 mM Tris-HCl, pH 7.4). Immediately heat the sample at 70°C for 5 minutes to completely inactivate mitochondrial ribonucleases.[11]
- **Protein Digestion:** Add Proteinase K (final concentration ~10 µg/mL) and incubate at 37°C for 5-10 minutes.

- **RNA Extraction:** Perform a standard acid phenol-chloroform extraction followed by isopropanol precipitation to isolate total mitochondrial nucleic acids.
- **DNase Treatment (Optional):** If downstream applications are sensitive to mtDNA, treat the sample with DNase I. Inactivate the DNase by adding EDTA and heating at 70°C for 10 minutes.
- **RNA Precipitation:** Precipitate the final RNA sample with ethanol, wash the pellet with 75% ethanol, and resuspend in nuclease-free water.

## Quantification of t6A by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying RNA modifications.

Protocol: Quantitative Analysis of t6A[12][13]

- **tRNA Purification:** Isolate total mitochondrial RNA as described above. For global analysis, further purify the tRNA fraction using methods like HPLC or PAGE.
- **Enzymatic Hydrolysis:** Digest the purified tRNA (e.g., 1-5 µg) to single nucleosides using a cocktail of enzymes, such as nuclease P1, followed by bacterial alkaline phosphatase, in an appropriate buffer (e.g., 20 mM NH<sub>4</sub>OAc, pH 5.2) at 37°C overnight.[6]
- **LC Separation:** Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC).
- **MS/MS Analysis:** Analyze the eluate by tandem mass spectrometry (e.g., a triple quadrupole mass spectrometer) operating in dynamic multiple reaction monitoring (MRM) mode.[12][13] Specific parent-to-daughter ion transitions are monitored for canonical nucleosides and for t6A.
- **Quantification:** Determine the amount of t6A relative to a canonical, unmodified nucleoside (e.g., adenosine or guanosine) by comparing the integrated peak areas from the MRM chromatograms.

## Analysis of tRNA Aminoacylation by Acidic Northern Blotting

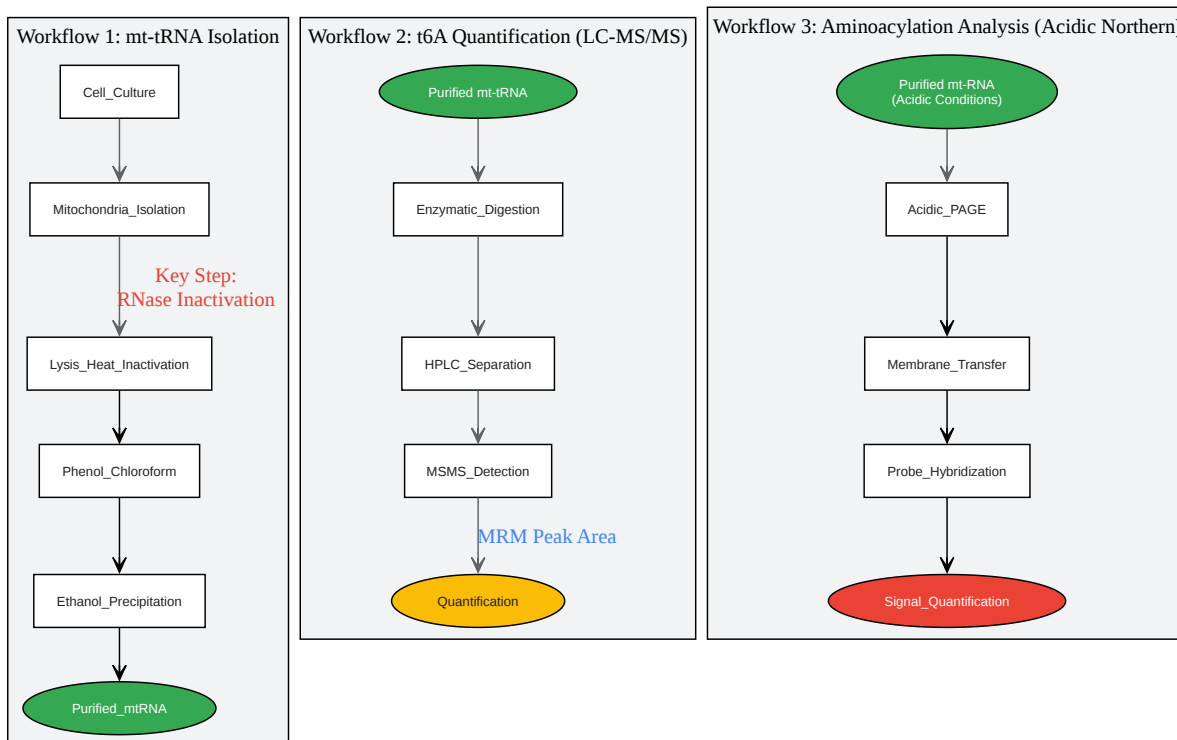
This technique separates charged (aminoacylated) from uncharged tRNAs based on differences in their conformation and charge under acidic conditions.

Protocol: tRNA Aminoacylation Assay[2][6]

- **RNA Isolation:** Isolate total mitochondrial RNA under acidic conditions (e.g., using TRIzol with acidic buffers) to preserve the aminoacyl bond. All steps should be performed at 4°C.
- **Gel Electrophoresis:** Resolve approximately 6 µg of total RNA on a 10% polyacrylamide gel containing 8 M urea, buffered with 0.1 M sodium acetate (NaOAc), pH 5.2.[2][6] Run the gel at 4°C for an extended period (e.g., 18-20 hours at 18 W).[6]
- **Deacylation Control:** As a control, a parallel sample should be deacylated by incubation in a high pH buffer (e.g., 1 M Tris-HCl, pH 10.0) at 37°C for 1.5 hours before loading.[6] This will show the migration position of the uncharged tRNA.
- **Transfer and Hybridization:** Transfer the RNA to a nylon membrane and perform a standard northern blot using a radiolabeled or fluorescently labeled probe specific to the mt-tRNA of interest.
- **Quantification:** Quantify the band intensities for the charged and uncharged species using a phosphorimager or densitometer. The aminoacylation level is calculated as:  $(\text{Intensity of charged tRNA}) / (\text{Intensity of charged tRNA} + \text{Intensity of uncharged tRNA}) * 100\%$ .

## Experimental Workflow Diagram





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Caption: Key experimental workflows for mt-tRNA analysis.

## Conclusion and Future Directions

The **N6-threonylcarbamoyladenosine** modification is a vital component of the mitochondrial translation system. Its synthesis by the YRDC-OSGEPL1 pathway and its role in ensuring the accuracy and efficiency of protein synthesis are well-established. Deficiencies in t6A modification are a direct cause of mitochondrial dysfunction and are linked to a growing number of human diseases. The methodologies outlined in this guide provide a robust framework for investigating the mechanisms of t6A synthesis, its functional implications, and its role in pathology.

For drug development professionals, understanding the intricacies of this pathway is crucial. The enzymes YRDC and OSGEPL1 could represent potential therapeutic targets. Modulating their activity might offer a strategy to compensate for pathogenic mt-tRNA mutations that impair t6A modification. Future research should focus on high-throughput screening for modulators of these enzymes and further elucidating the downstream consequences of translational infidelity caused by t6A deficiency, which may reveal novel avenues for therapeutic intervention in mitochondrial diseases.

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